molecular formula C17H15ClN4O B5720636 1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one

1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one

Cat. No.: B5720636
M. Wt: 326.8 g/mol
InChI Key: ULLSZOGJVSIYMU-UHFFFAOYSA-N
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Description

1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzylamino and chlorophenyl groups in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one typically involves the reaction of 4-chlorobenzylamine with a suitable triazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like methanol or water . The reaction mixture is then heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Ammonia in ethanol at reflux temperature.

Major Products

Scientific Research Applications

1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired pharmacological effects . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one is unique due to the combination of the benzylamino and chlorophenyl groups with the triazole ring. This unique structure imparts specific biological activities and makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-[5-(benzylamino)-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-12(23)22-17(19-11-13-5-3-2-4-6-13)20-16(21-22)14-7-9-15(18)10-8-14/h2-10H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLSZOGJVSIYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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